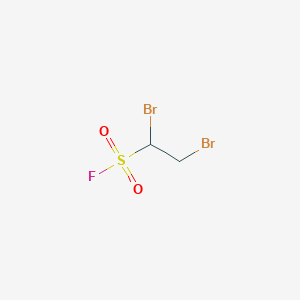

1,2-Dibromoethane-1-sulfonyl fluoride

説明

Structure

3D Structure

特性

IUPAC Name |

1,2-dibromoethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br2FO2S/c3-1-2(4)8(5,6)7/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJDNCLEFCJVRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(S(=O)(=O)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br2FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Sulfur Vi Fluoride Chemistry

Sulfur(VI) fluoride (B91410) compounds are characterized by the highly stable yet selectively reactive sulfur-fluorine bond. This unique combination of properties is the foundation of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has been lauded as a next-generation click reaction. latrobe.edu.au Click chemistry, a term introduced in 2001, describes reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted in benign solvents. jk-sci.com SuFEx reactions embody these principles, enabling the rapid and reliable assembly of functional molecules. latrobe.edu.au

The SuFEx process involves the exchange of a fluoride atom from a sulfonyl fluoride (-SO₂F) group with a nucleophile, forming a strong and stable covalent bond. jk-sci.com This reaction is exceptionally reliable and can be performed under mild conditions, making it suitable for a wide range of applications, from drug discovery to materials science. latrobe.edu.au 1,2-Dibromoethane-1-sulfonyl fluoride serves as an important player in this field, not as a direct participant in the exchange reaction, but as a stable precursor to a more reactive species.

Overview of Its Role As a Precursor in Advanced Organic Synthesis

1,2-Dibromoethane-1-sulfonyl fluoride (B91410) is a bench-stable liquid that is readily accessible and serves as a precursor to the highly reactive 1-bromoethene-1-sulfonyl fluoride (BESF). rsc.org The in situ generation of BESF is typically achieved through the dehydrobromination of DESF using a base such as triethylamine (B128534). celluars.com This reactive intermediate is a powerful connective hub in SuFEx chemistry, offering multiple reaction pathways due to its vinyl, bromide, and sulfonyl fluoride functionalities. researchgate.net

The utility of DESF as a precursor to BESF has been demonstrated in the synthesis of a diverse array of complex molecules, including unprecedented 3-substituted isoxazole-5-sulfonyl fluorides and 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides. rsc.org These heterocyclic motifs are of significant interest in medicinal chemistry and materials science. The resulting molecules retain the sulfonyl fluoride handle, allowing for further functionalization through subsequent SuFEx reactions. celluars.com

The following tables showcase the application of DESF in the synthesis of various heterocyclic compounds, as reported in a 2018 study by Christopher J. Smedley, Marie-Claire Giel, Andrew Molino, Andrew S. Barrow, David J. D. Wilson, and John E. Moses.

Table 1: Synthesis of 3-Substituted Isoxazole-5-sulfonyl Fluorides from DESF

| Entry | R Group | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 3-Phenylisoxazole-5-sulfonyl fluoride | 85 |

| 2 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)isoxazole-5-sulfonyl fluoride | 82 |

| 3 | 4-Nitrophenyl | 3-(4-Nitrophenyl)isoxazole-5-sulfonyl fluoride | 75 |

Table 2: Synthesis of 1-Substituted-1H-1,2,3-triazole-4-sulfonyl Fluorides from DESF

| Entry | R Group | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 1-Phenyl-1H-1,2,3-triazole-4-sulfonyl fluoride | 92 |

| 2 | Benzyl | 1-Benzyl-1H-1,2,3-triazole-4-sulfonyl fluoride | 88 |

| 3 | 4-Fluorophenyl | 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl fluoride | 90 |

Historical Development and Emergence in Click Chemistry

Direct Synthesis of this compound

The direct synthesis of this compound is a multi-step process that transforms readily available starting materials into the target sulfonyl fluoride.

Precursor Materials and Reaction Conditions

The primary precursor materials for the synthesis of this compound are 1,2-dibromoethane (B42909), sodium sulfite (B76179), and hydrofluoric acid. biosynth.comcymitquimica.com These materials are utilized in a sequential process to construct the final molecule. The reaction conditions are critical for each step to ensure the successful formation of the desired product.

| Precursor Material | Role in Synthesis |

| 1,2-Dibromoethane | The carbon backbone and source of the two bromine atoms. |

| Sodium Sulfite | Provides the sulfur and oxygen atoms for the sulfonyl group. |

| Hydrofluoric Acid | Acts as the fluorinating agent to form the sulfonyl fluoride group. |

Multi-Step Synthetic Sequences

The synthesis of this compound is accomplished through a two-step sequence. biosynth.comcymitquimica.com

Formation of Ethyl Dibromosulfate : The first step involves the reaction of 1,2-dibromoethane with sodium sulfite. This reaction forms the intermediate compound, ethyl dibromosulfate. biosynth.comcymitquimica.com

Fluorination : In the second step, the ethyl dibromosulfate intermediate is treated with hydrofluoric acid. This step replaces the sulfite group with a sulfonyl fluoride group, yielding the final product, this compound. biosynth.comcymitquimica.com

Generation of 1-Bromoethene-1-sulfonyl Fluoride from this compound

This compound (DESF) is a bench-stable precursor to the highly reactive and versatile compound, 1-Bromoethene-1-sulfonyl fluoride (BESF). rsc.orgsigmaaldrich.comchemdad.com BESF is a valuable connective hub in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. celluars.comsigmaaldrich.com

Dehydrobromination Reaction Pathways and Mechanistic Aspects

The conversion of DESF to BESF is achieved through a dehydrobromination reaction. celluars.comsigmaaldrich.com This type of elimination reaction involves the removal of a hydrogen atom and a bromine atom from adjacent carbons to form a double bond. libretexts.org The reaction is typically facilitated by a base. In this specific transformation, triethylamine (B128534) is commonly used as the base to effect the elimination of hydrogen bromide (HBr) from the DESF molecule, resulting in the formation of the vinyl sulfonyl fluoride, BESF. celluars.comsigmaaldrich.comchemdad.com The mechanism involves the abstraction of a proton by the amine base, followed by the departure of the bromide ion and the concurrent formation of the carbon-carbon double bond.

Strategies for In Situ Formation and Utilization

A key advantage of using DESF is its ability to generate the more reactive BESF in situ. rsc.orgcelluars.comsigmaaldrich.com This strategy avoids the need to isolate and handle the potentially unstable BESF. enamine.net By treating DESF with triethylamine in the reaction vessel, BESF is formed directly in the presence of other reagents. celluars.comsigmaaldrich.com This in situ generation allows for immediate trapping and utilization in subsequent reactions. This approach has been successfully applied to synthesize a variety of complex molecules, including 3-substituted isoxazole-5-sulfonyl fluorides, 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides, and 4-bromo-β-sultams in good to excellent yields. rsc.orgresearchgate.net

| Reactant | Reagent | Product (In Situ) | Application |

| This compound (DESF) | Triethylamine | 1-Bromoethene-1-sulfonyl fluoride (BESF) | SuFEx Click Chemistry, Cycloadditions, Michael Additions rsc.orgenamine.net |

Optimization of Reaction Parameters for Preparative Scale

For the dehydrobromination of DESF to be effective on a preparative scale, optimization of several reaction parameters is crucial. Key parameters to consider include the choice of base, solvent, reaction temperature, and concentration. While triethylamine is a commonly cited base, other non-nucleophilic organic or inorganic bases could be explored to fine-tune reactivity and minimize side reactions. The solvent choice can influence the solubility of reactants and the rate of reaction. Temperature control is essential to manage the exothermic nature of the reaction and prevent the decomposition of the desired product, BESF, which can be sensitive to high temperatures. enamine.net Careful addition of the base and maintaining an optimal concentration of reactants are important for achieving high conversion and yield on a larger scale. Detailed studies on these specific parameters are essential for transitioning the synthesis from a laboratory to a preparative scale efficiently.

Reactivity Profiles of 1-Bromoethene-1-sulfonyl Fluoride as a Multifunctional Electrophile

1-Bromoethene-1-sulfonyl fluoride (also referred to as 1-Br-ESF or BESF) is a unique reagent characterized by the presence of three distinct and addressable reactive sites: a vinyl group, a bromide, and a sulfonyl fluoride moiety. rsc.orgenamine.net This trifunctional nature allows it to act as a versatile tris-electrophile, engaging in a variety of chemical transformations. rsc.org Its applications are prominent in regioselective cycloadditions, Michael additions, and as a clickable reagent for SuFEx chemistry, which facilitates the rapid and efficient assembly of complex molecules. rsc.orgenamine.net

The electron-deficient nature of the double bond in 1-bromoethene-1-sulfonyl fluoride makes it an excellent dipolarophile for cycloaddition reactions, providing a direct route to a variety of functionalized heterocyclic systems. nih.gov These reactions are fundamental in constructing core scaffolds for medicinal chemistry and materials science. researchgate.netresearchgate.net

1-Bromoethene-1-sulfonyl fluoride readily participates in [3+2] cycloaddition reactions with organic azides. This transformation serves as a powerful tool for the synthesis of 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides. rsc.orgresearchgate.net The reaction proceeds by treating the azide (B81097) substrate with 1-bromoethene-1-sulfonyl fluoride, generated in situ from this compound. This method provides a direct pathway to triazoles containing the valuable sulfonyl fluoride handle, which can be used for subsequent SuFEx click chemistry. rsc.org

Table 1: Synthesis of 1-Substituted 1,2,3-Triazole-4-sulfonyl Fluorides via [3+2] Cycloaddition

| Azide Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzyl Azide | 1-Benzyl-4-(fluorosulfonyl)-1H-1,2,3-triazole | Good to Excellent | rsc.orgresearchgate.net |

| Phenyl Azide | 1-Phenyl-4-(fluorosulfonyl)-1H-1,2,3-triazole | Good to Excellent | rsc.orgresearchgate.net |

Note: Yields are reported as "good to excellent" based on qualitative descriptions in the cited literature.

A significant application of 1-bromoethene-1-sulfonyl fluoride in heterocyclic synthesis is its reaction with N-hydroxyimidoyl chlorides (generated in situ from aldoximes) to construct isoxazole (B147169) rings. rsc.org This [3+2] cycloaddition provides a practical and regioselective route to 3-substituted-5-sulfonylfluoro isoxazoles. rsc.orgrsc.org The protocol involves the slow addition of a base, such as triethylamine, to a mixture of the aldoxime and 1-bromoethene-1-sulfonyl fluoride. This process generates the nitrile oxide in situ, which then reacts with the vinyl sulfonyl fluoride. This method is highly valued for its directness and ability to introduce the sulfonyl fluoride moiety onto the isoxazole scaffold, creating versatile building blocks for further chemical elaboration. rsc.org

Table 2: Regioselective Synthesis of 5-Sulfonylfluoro Isoxazoles

| N-Hydroxybenzimidoyl Chloride Derivative | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Methyl-N-hydroxybenzimidoyl chloride | 3-(4-Methylphenyl)-5-(fluorosulfonyl)isoxazole | 85 | rsc.org |

| 4-Methoxy-N-hydroxybenzimidoyl chloride | 3-(4-Methoxyphenyl)-5-(fluorosulfonyl)isoxazole | 82 | rsc.org |

| 4-Chloro-N-hydroxybenzimidoyl chloride | 3-(4-Chlorophenyl)-5-(fluorosulfonyl)isoxazole | 78 | rsc.org |

The cycloaddition reactions involving 1-bromoethene-1-sulfonyl fluoride exhibit a high degree of regioselectivity. rsc.org In the reaction with N-hydroxyimidoyl chlorides, the formation of the 5-sulfonylfluoro isoxazole regioisomer is exclusively observed. This outcome is dictated by the electronic properties of the reactants, where the nucleophilic carbon of the nitrile oxide adds to the electrophilic carbon of the vinyl sulfonyl fluoride that is beta to the sulfonyl group. rsc.org

Similarly, in 1,3-dipolar cycloadditions with diazo compounds, the nucleophilic character of the diazo compound ensures high regioselectivity, leading specifically to 3,5-disubstituted pyrazoles. nih.gov The frontier molecular orbital energies of the reactants play a crucial role in controlling this selectivity. For instance, the higher-energy Highest Occupied Molecular Orbital (HOMO) of diazo compounds compared to organic azides facilitates a normal-demand (type I) 1,3-dipolar cycloaddition, explaining their enhanced reactivity and the observed regiochemical outcome. nih.gov The regioselectivity can be confirmed using spectroscopic methods, such as analyzing coupling constants in 1H and 13C NMR spectra. nih.gov

The polarized nature of the carbon-carbon double bond in 1-bromoethene-1-sulfonyl fluoride, due to the powerful electron-withdrawing sulfonyl fluoride group, makes it an excellent Michael acceptor. enamine.net This reactivity allows for the conjugate addition of a wide range of nucleophiles, providing a route to functionalized ethane-1-sulfonyl fluoride derivatives.

Primary and secondary amines act as effective nucleophiles in Michael-type additions to 1-bromoethene-1-sulfonyl fluoride. This reaction leads to the formation of 2-amino-1-bromoethane-1-sulfonyl fluoride derivatives. rsc.org The process is often rapid and proceeds in good to excellent yields under mild conditions. rsc.orgnih.gov

Research on analogous systems, such as 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs), has shown that the Michael addition of amines is highly stereoselective. nih.govresearchgate.net For example, the addition of morpholine (B109124) to a phenyl-substituted SASF occurs within minutes at room temperature, yielding exclusively the E-isomer in over 99% yield. researchgate.net This high degree of stereoselectivity is attributed to a specific protonation event following the initial nucleophilic attack. researchgate.net While the stereochemistry of the addition to 1-bromoethene-1-sulfonyl fluoride is more complex due to the resulting sp3-hybridized centers, the underlying principle of nucleophilic attack on the electron-deficient beta-carbon remains the same. The reaction significantly expands the chemical space accessible from this versatile precursor, yielding amino-functionalized sulfonyl fluorides that are valuable for further synthetic modifications. rsc.org

Table 3: Michael Addition of Amines to Alkenyl and Alkynyl Sulfonyl Fluorides

| Electrophile | Amine Nucleophile | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| 1-Bromoethene-1-sulfonyl fluoride | Various amines | 2-Amino-1-bromoethane-1-sulfonyl fluoride | Not specified | rsc.org |

| Phenyl-SASF | Morpholine | (E)-β-Morpholino ethenesulfonyl fluoride | Exclusive E-isomer | researchgate.net |

| Phenyl-SASF | Pyrrolidine | (E)-β-Pyrrolidino ethenesulfonyl fluoride | Exclusive E-isomer | researchgate.net |

Michael Addition Chemistry

Formation of 1,4-Addition Products and β-Sultams

The electron-deficient double bond in 1-bromoethene-1-sulfonyl fluoride (BESF), generated in situ from DESF, is highly susceptible to conjugate addition (Michael addition) by nucleophiles. nih.gov Amines, in particular, react readily with BESF to yield stable 2-amino-1-bromoethane-1-sulfonyl fluoride adducts. rsc.org This reaction proceeds as a 1,4-addition across the vinyl sulfonyl fluoride moiety.

Furthermore, this reactivity can be harnessed for the synthesis of four-membered cyclic sulfonamides, known as β-sultams. The initial Michael addition of a primary amine to BESF is followed by an intramolecular nucleophilic substitution, where the nitrogen atom displaces the bromide ion, leading to the formation of 4-bromo-β-sultams in good to excellent yields. rsc.orgresearchgate.net

| Amine Nucleophile | Product Type | Product Structure | Yield (%) |

| Morpholine | 1,4-Addition | 1-Bromo-2-morpholinoethanesulfonyl fluoride | 94 |

| Piperidine | 1,4-Addition | 1-Bromo-2-piperidinoethanesulfonyl fluoride | 92 |

| Benzylamine | β-Sultam | 1-Benzyl-4-bromo-1,2-thiazetidine 1,1-dioxide | 85 |

| tert-Butylamine | β-Sultam | 1-(tert-Butyl)-4-bromo-1,2-thiazetidine 1,1-dioxide | 81 |

This table presents selected examples of 1,4-addition and β-sultam formation reactions starting from in situ generated BESF.

Carbon-Carbon Bond Forming Reactions

The presence of a vinyl bromide group in 1-bromoethene-1-sulfonyl fluoride makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Type Cross-Coupling Reactions with Organoboron Compounds

The Suzuki-Miyaura coupling reaction is a powerful method for forming sp2-sp2 carbon-carbon bonds. The vinyl bromide moiety of BESF can be effectively coupled with a variety of aryl and heteroaryl boronic acids using a palladium catalyst. enamine.net This transformation, which selectively activates the C-Br bond over the S-F bond, provides direct access to α-(hetero)aryl ethenesulfonyl fluorides, which are valuable building blocks for SuFEx chemistry. researchgate.netrsc.org While the SO2F group is generally stable, under specific conditions, aryl sulfonyl fluorides can also undergo desulfonative Suzuki coupling, highlighting the importance of tailored reaction conditions for selective C-Br activation. nih.gov

Scope and Limitations in sp2-sp2 Carbon Bond Formation

The Suzuki-type cross-coupling of BESF demonstrates a broad substrate scope, accommodating a range of organoboron compounds. Both electron-rich and electron-poor arylboronic acids, as well as various heteroarylboronic acids, participate effectively in the reaction.

Key aspects of the scope include:

Aryl Boronic Acids: Phenyl, tolyl, methoxyphenyl, and chlorophenyl boronic acids all provide good to excellent yields of the corresponding α-aryl ethenesulfonyl fluorides.

Heteroaryl Boronic Acids: Boronic acids derived from thiophene, furan, and pyridine (B92270) are also suitable coupling partners.

Limitations of the reaction are generally associated with highly sterically hindered boronic acids, which may lead to diminished reaction rates and lower yields. Furthermore, the choice of palladium catalyst and reaction conditions is crucial to ensure selective activation of the carbon-bromine bond without affecting the sulfonyl fluoride group. enamine.netresearchgate.net

| Boronic Acid | Catalyst System | Product Structure | Yield (%) |

| Phenylboronic acid | Pd(PPh3)4 / K2CO3 | α-Phenyl ethenesulfonyl fluoride | 85 |

| 4-Methylphenylboronic acid | Pd(PPh3)4 / K2CO3 | α-(4-Methylphenyl)ethenesulfonyl fluoride | 82 |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4 / K2CO3 | α-(4-Methoxyphenyl)ethenesulfonyl fluoride | 78 |

| Thiophene-2-boronic acid | Pd(PPh3)4 / K2CO3 | α-(Thiophen-2-yl)ethenesulfonyl fluoride | 75 |

This table illustrates the scope of the Suzuki-type cross-coupling reaction with in situ generated BESF.

Sulfur(VI) Fluoride Exchange (SuFEx) Reactivity

The sulfonyl fluoride (-SO2F) group is the cornerstone of SuFEx chemistry, a set of click reactions known for their efficiency, reliability, and broad functional group tolerance. The S-F bond is exceptionally stable under many conditions but can be selectively activated for nucleophilic substitution. bldpharm.com

SuFEx with Aryl Silyl (B83357) Ethers for Sulfonate Linkage Formation

The sulfonyl fluoride moiety present in the derivatives of this compound serves as a reactive handle for SuFEx reactions. These groups react efficiently with aryl silyl ethers in the presence of a suitable base catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form highly stable aryl sulfonate linkages. nih.govthieme-connect.com This transformation is particularly valuable as it allows for the modular assembly of complex molecules, where diverse functionalities can be introduced and subsequently linked via the SuFEx reaction. rsc.org For instance, the products from the Michael addition or Suzuki coupling of BESF can be further functionalized by reacting their pendant -SO2F group with various aryl silyl ethers.

| Sulfonyl Fluoride Substrate | Aryl Silyl Ether | Product Structure | Yield (%) |

| α-Phenyl ethenesulfonyl fluoride | Phenoxy(trimethyl)silane | Phenyl α-phenylvinylsulfonate | 95 |

| 1-Bromo-2-morpholinoethanesulfonyl fluoride | 4-Methylphenoxy(trimethyl)silane | 4-Methylphenyl 1-bromo-2-morpholinoethanesulfonate | 92 |

| Isoxazole-5-sulfonyl fluoride derivative | 4-Methoxyphenoxy(trimethyl)silane | 4-Methoxyphenyl isoxazole-5-sulfonate derivative | 96 |

This table provides examples of SuFEx reactions with derivatives of this compound.

Mechanistic Investigations of SuFEx Transformations

The mechanism of the Sulfur(VI) Fluoride Exchange reaction is understood as a nucleophilic substitution at the hexavalent sulfur center. While the S-F bond is thermodynamically strong, its reactivity can be unleashed under specific catalytic conditions.

The key mechanistic steps are:

Activation: The reaction is typically initiated by a base catalyst (e.g., DBU, other amines, or bifluoride salts) that activates the nucleophile (aryl silyl ether) or interacts with the sulfonyl fluoride group, increasing the electrophilicity of the sulfur atom. nih.gov

Nucleophilic Attack: The oxygen atom of the aryl silyl ether attacks the electrophilic sulfur center, leading to a pentacoordinate intermediate or a transition state.

Fluoride Displacement: The fluoride ion is displaced. The reaction is driven forward by the formation of a highly stable and strong silicon-fluorine (Si-F) bond from the silyl group of the ether and the displaced fluoride ion. researchgate.net This step acts as a thermodynamic sink, rendering the reaction essentially irreversible.

The use of silyl ethers is particularly effective because the formation of the strong Si-F bond (bond dissociation energy ≈ 135 kcal/mol) provides a powerful thermodynamic driving force for the reaction. researchgate.net The process is highly efficient and chemoselective, leaving most other functional groups intact.

Catalytic Systems and Promoters in SuFEx Applications

This compound (DESF) is a bench-stable liquid that is primarily utilized as a precursor to the more reactive and versatile SuFEx hub, 1-bromoethene-1-sulfonyl fluoride (BESF). celluars.comchemdad.comrsc.org The transformation from DESF to BESF is typically promoted by a base, such as triethylamine, which facilitates an elimination reaction to generate BESF in situ. celluars.comchemdad.com This conversion is critical as it forms a multi-functional reagent with three distinct reactive sites: a vinyl group, a bromo substituent, and the sulfonyl fluoride handle. enamine.netrsc.org

While DESF itself is not directly employed in catalytic SuFEx reactions, the derivatives synthesized from its active form, BESF, retain the sulfonyl fluoride moiety. This handle allows for subsequent participation in catalytic SuFEx click chemistry to form stable sulfonate or sulfonamide linkages. rsc.org The catalytic systems for these secondary transformations depend on the nature of the substrate. For instance, the SuFEx reaction of less reactive alkyl sulfonyl fluorides often requires specific activation. In one study, cesium carbonate (Cs₂CO₃) was found to effectively facilitate the reaction between an aliphatic sulfonyl fluoride and a phenol, likely proceeding through the formation of a more nucleophilic phenolate. nih.gov In other cases, accelerated SuFEx conditions using a catalytic amount of an organic base can be employed for challenging substrates. researchgate.net

The general strategy involves using the BESF core, generated from DESF, to build a molecular scaffold through reactions like cycloadditions or Michael additions, followed by a final SuFEx step to connect another molecule via the sulfonyl fluoride group. rsc.orgenamine.net

Table 1: Examples of SuFEx Reactions with BESF-Derived Scaffolds

| Precursor | Reactant(s) | Promoter/Catalyst | Product Type | Ref. |

|---|---|---|---|---|

| DESF | N-hydroxybenzimidoyl chlorides | Et₃N | Isoxazole-5-sulfonyl fluoride | rsc.orgrsc.org |

| DESF | Aryl Silyl Ethers | Base Catalyst (e.g., DBU) | Aryl Sulfonate | rsc.org |

Radical and Transition-Metal-Free Functionalizations

The chemistry of sulfonyl fluorides extends beyond SuFEx reactions into the realm of radical and transition-metal-free transformations. These methods often rely on the generation of the fluorosulfonyl radical (FSO₂•), a reactive intermediate that can engage in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govdntb.gov.ua

Radical Addition Reactions to Unsaturated Substrates

A fundamental step in the radical chemistry of sulfonyl fluorides is the addition of the FSO₂• radical to unsaturated carbon-carbon bonds. researchgate.net This process is the initiation step for a cascade of reactions, leading to the 1,2-difunctionalization of alkenes and alkynes. nih.govnih.gov The FSO₂• radical adds selectively to the unsaturated substrate to form a new carbon-centered radical, which can then be trapped by another reagent in the reaction mixture. This sequence allows for the simultaneous introduction of a fluorosulfonyl group and another functional group across the double or triple bond. colby.edunih.gov

1,2-Difunctionalization of Unactivated Alkenes

A significant application of FSO₂• radical chemistry is the transition-metal-free 1,2-difunctionalization of unactivated alkenes. This powerful strategy allows for the rapid construction of complex aliphatic sulfonyl fluorides from simple starting materials. colby.eduresearchgate.net In a representative example, alkynyl sulfonyl fluorides are used as bifunctional reagents that serve as both the FSO₂• radical precursor and the trapping agent for the intermediate carbon-centered radical. colby.edunih.gov The reaction proceeds via the addition of the FSO₂• radical to an unactivated alkene, followed by the trapping of the resulting alkyl radical with the alkyne portion of the reagent, leading to a β-alkynyl-fluorosulfonylalkane. colby.edunih.govresearchgate.net

This methodology has been extended to other difunctionalization reactions, such as alkoxy-fluorosulfonylation, which provides access to valuable β-alkoxyl sulfonyl fluorides. nih.gov These reactions are characterized by their high atom economy and broad functional group tolerance. colby.edu

Table 2: Transition-Metal-Free 1,2-Difunctionalization of Unactivated Alkenes

| FSO₂• Source | Alkene | Trapping Reagent | Product Class | Key Features | Ref. |

|---|---|---|---|---|---|

| Alkynyl Sulfonyl Fluoride | Unactivated Alkenes | Alkynyl Sulfonyl Fluoride | β-Alkynyl-fluorosulfonylalkanes | High atom economy, serves as precursor and trap | colby.edunih.gov |

Role as FSO₂-Radical Precursors in Complex Molecule Synthesis

The generation of the FSO₂• radical is a critical aspect of the radical functionalizations discussed. While historically generated from less stable precursors like sulfuryl chlorofluoride (FSO₂Cl), recent research has focused on developing bench-stable, solid-state reagents that are easier and safer to handle. nih.gov

One such class of reagents is 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts, which have proven to be effective redox-active precursors for the FSO₂• radical under photoredox conditions. nih.gov Alkynyl sulfonyl fluorides have also been shown to function as FSO₂• radical precursors in transition-metal-free systems. colby.edunih.govresearchgate.net Although this compound itself has not been explicitly reported as a direct FSO₂• radical precursor, its chemical structure, featuring a C-Br bond alpha to the sulfonyl group, suggests potential for such reactivity under appropriate radical initiation conditions. The development of diverse and stable FSO₂• radical precursors continues to be a key enabler for the synthesis of complex molecules bearing the valuable sulfonyl fluoride handle, which can be used for further SuFEx transformations or as a bioisostere in medicinal chemistry. nih.govresearchgate.net

Advanced Spectroscopic Characterization and Computational Investigations

Spectroscopic Techniques for Structural Elucidation of 1,2-Dibromoethane-1-sulfonyl Fluoride (B91410) and its Derivatives

Spectroscopic methods provide empirical data that, when analyzed, reveal the molecular structure and functional group composition of a compound. A multi-technique approach is typically employed for unambiguous characterization.

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms in a crystalline solid. youtube.com By diffracting X-rays off a single crystal, a three-dimensional electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For 1,2-dibromoethane-1-sulfonyl fluoride, obtaining a suitable single crystal would be the first and often most challenging step. If successful, the analysis would provide definitive proof of its covalent structure. Key structural parameters that would be elucidated include:

S-F, S-O, S-C, C-C, C-H, and C-Br bond lengths: These values would offer insight into the bonding environment. For instance, the S=O bond distances in sulfonyl halides are typically around 1.42 Å. wikipedia.org

Bond angles: The geometry around the sulfur atom is expected to be tetrahedral. wikipedia.org X-ray analysis would confirm the O-S-O, O-S-F, O-S-C, and F-S-C bond angles.

Torsional angles: The conformation of the ethanesulfonyl fluoride backbone, specifically the dihedral angle between the two bromine atoms, would be determined.

Intermolecular interactions: In the solid state, the packing of molecules is governed by non-covalent interactions. X-ray crystallography would reveal any significant hydrogen bonds or halogen bonds that dictate the crystal lattice structure.

While a crystal structure for the title compound is not publicly available, analysis of related sulfonyl fluorides and chlorides via crystallography has been instrumental in understanding their solid-state interactions. specac.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of the bonds within the molecule, allowing for the identification of functional groups.

For this compound, the following characteristic vibrational frequencies are expected. These are based on typical frequency ranges for common functional groups. orgchemboulder.comwikipedia.orgvscht.cz

Table 1: Predicted Infrared and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Asymmetric & Symmetric Stretch | C-H (in -CHBr- and -CH₂Br) | 2950-3050 | Medium-Weak | Medium |

| Asymmetric Stretch | S=O (in SO₂F) | 1400-1450 | Strong | Medium |

| Symmetric Stretch | S=O (in SO₂F) | 1180-1220 | Strong | Strong |

| Stretch | S-F (in SO₂F) | 815-880 | Strong | Medium |

| Stretch | C-S | 650-750 | Medium | Strong |

| Stretch | C-Br | 500-600 | Strong | Strong |

| Bending/Scissoring | CH₂ | 1400-1450 | Medium | Medium |

The strong absorptions for the S=O and S-F stretching modes would be particularly diagnostic in the IR spectrum. Raman spectroscopy, being sensitive to changes in polarizability, would be effective for observing the S=O symmetric stretch and the C-Br and C-S bonds. nih.govrsc.org The combined use of both techniques provides a more complete picture of the molecule's vibrational framework. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H NMR: The proton NMR spectrum is expected to show two multiplets corresponding to the two distinct proton environments: the methine proton (-CHBr) and the methylene (B1212753) protons (-CH₂Br).

The methine proton (H-1) would be coupled to the two methylene protons (H-2) and the fluorine atom.

The methylene protons (H-2) would be coupled to the methine proton (H-1).

The chemical shifts are influenced by the electronegative bromine and sulfonyl fluoride groups, leading to expected downfield shifts. pressbooks.publibretexts.org

¹³C NMR: The carbon NMR spectrum should exhibit two signals for the two carbon atoms.

The chemical shifts will be significantly influenced by the attached halogens and the sulfonyl group. Carbons bonded to bromine typically appear in the 25-65 ppm range. bhu.ac.incompoundchem.comlibretexts.org The presence of the highly electronegative sulfonyl fluoride group would further shift the attached carbon (C-1) downfield.

Coupling between the carbon atoms and the fluorine atom (¹JCF, ²JCF) would be observed, providing valuable connectivity information.

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. alfa-chemistry.com

A single resonance is expected for the fluorine atom in the sulfonyl fluoride group.

The chemical shift for sulfonyl fluorides typically appears in the range of +40 to +80 ppm relative to CFCl₃. smolecule.comucsb.edu

This signal would be split into a doublet of triplets (or a more complex multiplet) due to coupling with the vicinal methine proton (³JHF) and potentially the geminal carbon (¹JCF).

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | -CH BrSO₂F | 4.5 - 5.5 | ddd | ³JHH ≈ 4-8 Hz, ³JHF ≈ 2-5 Hz |

| ¹H | -CH ₂Br | 3.8 - 4.5 | m | ³JHH ≈ 4-8 Hz |

| ¹³C | -C HBrSO₂F | 60 - 75 | d | ¹JCF ≈ 250-350 Hz |

| ¹³C | -C H₂Br | 30 - 45 | d | ²JCF ≈ 20-30 Hz |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with sufficient accuracy to deduce its elemental formula.

For this compound (C₂H₃Br₂FO₂S), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated value (267.82047 Da for the monoisotopic mass). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic M, M+2, and M+4 pattern with an intensity ratio of roughly 1:2:1 would be observed, providing strong evidence for the presence of two bromine atoms. libretexts.orgdocbrown.infodocbrown.info

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) to generate product ions. The fragmentation pattern provides valuable structural information. Likely fragmentation pathways for the molecular ion of this compound would include:

Loss of a bromine radical (•Br), resulting in a [M-Br]⁺ ion.

Loss of HBr.

Cleavage of the C-S bond, leading to fragments such as [CHBrCH₂Br]⁺ or [SO₂F]⁺.

Loss of the sulfonyl fluoride group (•SO₂F).

Analyzing these fragmentation patterns helps to piece together the molecular structure, confirming the connectivity of the atoms. libretexts.orgresearchgate.net

Computational Chemistry and Mechanistic Insights

Computational chemistry provides a theoretical framework to complement experimental data, offering insights into molecular structure, stability, and reactivity that can be difficult to obtain through experimentation alone.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model molecular systems. unimelb.edu.au These calculations can predict a variety of properties for this compound.

Geometry Optimization: DFT calculations can determine the lowest energy conformation (geometry) of the molecule in the gas phase or in solution (using a continuum solvent model). arxiv.orgyoutube.com This would provide theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

Vibrational Frequencies: The calculation of the Hessian matrix (second derivative of energy with respect to atomic coordinates) allows for the prediction of vibrational frequencies. uit.noyoutube.comnih.gov These theoretical frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

Electronic Properties and Reactivity:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. The area around the sulfonyl group's oxygen atoms would be expected to be highly electron-rich, while the sulfur atom and the carbon atoms attached to the electronegative substituents would be electrophilic.

Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. youtube.comirjweb.comdntb.gov.uascirp.orgyoutube.com The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the LUMO is expected to be localized around the C-Br and C-S bonds, indicating these are likely sites for nucleophilic attack.

NMR Chemical Shifts: Theoretical calculations can also predict NMR chemical shifts. While these calculations can be computationally intensive and may have systematic errors, they can be a valuable tool for assigning signals in experimental spectra, especially for complex molecules. stackexchange.com

By integrating these advanced spectroscopic and computational approaches, a comprehensive and detailed understanding of the structural and electronic properties of this compound and its derivatives can be achieved.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling provides invaluable insights into the potential reaction pathways of this compound, a molecule possessing multiple reactive sites. Key transformations for this compound would likely involve dehydrobromination to form a vinyl sulfonyl fluoride, a versatile precursor in organic synthesis, and reactions related to the sulfonyl fluoride group, such as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. wur.nlresearchgate.netgrantome.comnih.gov

Dehydrobromination Reaction Pathways:

The elimination of hydrogen bromide (HBr) from this compound is a probable and significant reaction. This process can theoretically proceed through different stereochemical pathways, leading to either the E or Z isomer of 1-bromoethene-1-sulfonyl fluoride. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the preferred reaction mechanism and predicting the major product. sciepub.comresearchgate.net

The reaction is typically modeled as an E2 elimination, where a base abstracts a proton from the carbon adjacent to the sulfonyl fluoride group, concurrently with the departure of a bromide ion from the neighboring carbon. docbrown.infomsu.eduausetute.com.auyoutube.com The transition state for this concerted reaction is a critical point on the potential energy surface. sciepub.comresearchgate.net

Computational Approach to Modeling Dehydrobromination:

A typical computational workflow to investigate the dehydrobromination of this compound would involve the following steps:

Geometry Optimization: The initial structures of the reactant (this compound), the base (e.g., a simple amine or hydroxide (B78521) ion), and the expected products (E and Z isomers of 1-bromoethene-1-sulfonyl fluoride and the protonated base and bromide ion) are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are employed to locate the transition state structures connecting the reactants to the products for both the E and Z pathways. This is the most computationally demanding step and is crucial for determining the reaction kinetics.

Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures. For minima (reactants and products), all calculated frequencies should be real. For a transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it correctly connects the reactant and product states on the potential energy surface.

Energy Profile Construction: The relative energies of the reactants, transition states, and products are calculated to construct a reaction energy profile. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. sciepub.com

Hypothetical DFT Calculation Data for Dehydrobromination:

The following interactive table presents hypothetical, yet plausible, data from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory with a solvent model) for the dehydrobromination of this compound, illustrating the expected energetic differences between the pathways leading to the E and Z isomers.

| Species | Relative Energy (kcal/mol) - E Pathway | Relative Energy (kcal/mol) - Z Pathway |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State (TS) | +22.5 | +25.0 |

| Products | -5.2 | -3.8 |

Note: This data is illustrative. Actual computational results would depend on the specific level of theory, basis set, and solvent model used.

From this hypothetical data, the reaction is predicted to be exothermic, and the formation of the E-isomer is kinetically and thermodynamically favored due to a lower activation energy barrier and a more stable product.

Modeling SuFEx-type Reactions:

The sulfonyl fluoride moiety of this compound can participate in SuFEx reactions, which are a class of click chemistry reactions. researchgate.netgrantome.comnih.govnih.gov These reactions involve the exchange of the fluoride atom with a nucleophile, such as an amine or a phenol. acs.orgacs.org Computational studies of SuFEx reactions typically investigate the reaction mechanism, which can proceed through different pathways, such as an SN2-like mechanism or an addition-elimination pathway. nih.govacs.org DFT calculations can help to distinguish between these possibilities by comparing the activation barriers of the respective transition states. acs.org

Rational Design of Novel Catalytic Systems based on Computational Studies

Computational chemistry is a powerful tool for the rational design of new and improved catalysts for reactions involving this compound. auburn.edujnu.ac.inresearchgate.netrsc.org By understanding the reaction mechanism at a molecular level, catalysts can be designed to lower the activation energy of the desired reaction pathway, thereby increasing the reaction rate and selectivity.

Catalyst Design for Dehydrobromination:

For the dehydrobromination reaction, computational studies can be used to screen different bases and catalyst systems. The goal is to find a catalyst that can efficiently abstract the proton and stabilize the transition state. For instance, the effect of different amine bases with varying steric bulk and basicity can be computationally evaluated to find the optimal balance for high catalytic activity.

Computational Screening of Catalysts:

A computational screening approach would involve:

Selection of Candidate Catalysts: A library of potential catalysts (e.g., various organic bases, metal complexes) is selected.

Modeling the Catalyzed Reaction: For each candidate catalyst, the reaction pathway for the dehydrobromination of this compound is modeled using the methods described in the previous section.

Evaluation of Catalytic Performance: The calculated activation energies are used as a descriptor for the catalytic activity. A lower activation energy indicates a more efficient catalyst.

Hypothetical Catalyst Screening Data:

The following interactive table presents hypothetical activation energies for the dehydrobromination of this compound with different types of catalysts, as would be obtained from computational screening.

| Catalyst Type | Example Catalyst | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Uncatalyzed | - | 35.0 |

| Amine Base | Triethylamine (B128534) | 22.5 |

| Bulky Amine Base | Diisopropylethylamine | 24.0 |

| Guanidine (B92328) Base | TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | 18.0 |

| Lewis Acid Co-catalyst | Triethylamine + Sc(OTf)3 | 20.5 |

Note: This data is for illustrative purposes to demonstrate the concept of computational catalyst screening.

Based on this hypothetical data, a strong, non-nucleophilic guanidine base like TBD would be predicted to be a highly effective catalyst for the dehydrobromination of this compound. The use of a bulky amine base is predicted to be slightly less effective than triethylamine, likely due to steric hindrance in the transition state. The addition of a Lewis acid co-catalyst shows a moderate improvement over the amine base alone.

Designing Catalysts for SuFEx Reactions:

For SuFEx reactions involving the sulfonyl fluoride group, computational studies can aid in the design of catalysts that activate the sulfur center towards nucleophilic attack. This can be achieved, for example, by designing Lewis acids that coordinate to the oxygen or fluorine atoms of the sulfonyl group, thereby increasing its electrophilicity. acs.orgnih.govhmc.edu Computational modeling can predict the binding affinity of different Lewis acids and their effect on the activation barrier of the SuFEx reaction, guiding the experimental efforts towards the most promising catalyst candidates.

Strategic Applications in Complex Molecule Synthesis and Chemical Biology

Utility as a Connective Hub in Modular Click Chemistry Platforms

1,2-Dibromoethane-1-sulfonyl fluoride (B91410) (DESF) is a bench-stable and readily accessible precursor to the robust Sulfur(VI) Fluoride Exchange (SuFEx) connector, 1-bromoethene-1-sulfonyl fluoride (BESF). researchgate.netrsc.orgrsc.org The in situ generation of BESF is typically achieved through dehydrobromination of DESF using a base like triethylamine (B128534). rsc.orgccspublishing.org.cn This transformation unveils the utility of DESF as a powerful connective hub in SuFEx reactions, a cornerstone of modern click chemistry. rsc.orgrsc.org

SuFEx chemistry leverages the unique stability and latent reactivity of the sulfonyl fluoride (–SO₂F) group to form exceptionally stable covalent linkages with high fidelity and efficiency. rsc.orgeurekalert.org The BESF molecule, generated from DESF, is particularly versatile as it offers multiple reaction pathways. It can act as a Michael acceptor and a dipolarophile, while the embedded bromo-group provides an additional site for reactivity, distinguishing it from simpler hubs like ethenesulfonyl fluoride (ESF). rsc.org

A key feature of using DESF/BESF as a connective hub is that the resulting molecular constructs retain the sulfonyl fluoride moiety. researchgate.netrsc.org This allows for sequential SuFEx reactions, enabling the modular assembly of complex architectures. This "clickable handle" approach is fundamental to its role as a connective platform, facilitating conjugation strategies in chemical biology, polymer science, and materials science. rsc.orgenamine.net

| Feature | Description | Reference |

| Precursor | 1,2-Dibromoethane-1-sulfonyl fluoride (DESF) is a stable, easy-to-handle solid. | rsc.org |

| Active Hub | In situ treatment with a base generates the highly reactive 1-bromoethene-1-sulfonyl fluoride (BESF). | rsc.org |

| Core Chemistry | BESF is a versatile hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. | researchgate.netenamine.net |

| Modularity | Products synthesized using BESF retain the sulfonyl fluoride group for subsequent SuFEx reactions. | rsc.org |

| Versatility | The presence of vinyl, bromide, and sulfonyl fluoride groups allows for multiple, orthogonal reaction pathways. | enamine.netrsc.org |

Synthesis of Highly Functionalized Organic Scaffolds

The reactivity of the BESF intermediate makes it an ideal starting point for constructing diverse and highly functionalized organic molecules that are otherwise difficult to access.

Construction of Sulfonyl Fluoride-Bearing Heterocycles

The in situ generation of BESF from DESF has enabled the synthesis of novel heterocyclic compounds bearing a sulfonyl fluoride group. rsc.org This is particularly valuable as heterocyclic motifs are ubiquitous in pharmaceuticals and agrochemicals. Through [3+2] cycloaddition reactions, BESF reacts with various precursors to form five-membered heterocycles with high regioselectivity. rsc.org

For instance, the reaction of BESF with N-hydroxybenzimidoyl chlorides leads to the formation of 3-substituted isoxazole-5-sulfonyl fluorides. rsc.orgrsc.org Similarly, its reaction with organic azides yields 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides. rsc.orgrsc.org The ability to construct these complex scaffolds in good to excellent yields highlights the efficiency of this methodology. rsc.org The resulting heterocyclic sulfonyl fluorides serve as valuable building blocks for further chemical exploration. enamine.net

| Heterocycle Class | Precursors with BESF | Significance | Reference |

| Isoxazoles | N-hydroxybenzimidoyl chlorides | Direct route to functionalized isoxazoles with a SuFEx-active handle. | rsc.orgrsc.org |

| 1,2,3-Triazoles | Organic azides | Modular synthesis of triazoles for applications in medicinal chemistry and materials. | rsc.org |

| β-Sultams | Nitrones | Access to strained heterocyclic systems with potential biological activity. | rsc.org |

Modular Synthesis of Sulfonates and Sulfonamides

A significant advantage of the scaffolds produced using DESF/BESF is the presence of the sulfonyl fluoride handle, which can be readily converted into other important sulfur(VI) functional groups. The modular synthesis of sulfonates and sulfonamides is a primary application of SuFEx chemistry. chemrxiv.orgresearchgate.netresearchgate.net

The sulfonyl fluoride group on a newly synthesized heterocycle or other scaffold can undergo a facile and selective SuFEx reaction with phenols, aryl silyl (B83357) ethers, or alcohols to generate stable sulfonate esters. rsc.orgchemrxiv.org This reaction is often catalyzed and can proceed rapidly under mild conditions. researchgate.net

Similarly, reaction with primary or secondary amines produces sulfonamides. researchgate.net This modular approach allows for the rapid generation of a library of derivatives from a common sulfonyl fluoride-containing intermediate. Such synthetic strategies are highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. The development of organocatalytic, silicon-free SuFEx protocols has further expanded the accessibility and efficiency of synthesizing these crucial molecular connections. chemrxiv.orgchemrxiv.org

Integration into Biologically Relevant Architectures

The unique reactivity and stability of the sulfonyl fluoride group make it an ideal functional handle for applications in chemical biology, particularly for modifying and probing biological systems.

Derivatization of Nucleosides and Oligonucleotides for Bioconjugation Strategies

The modification of nucleosides and oligonucleotides is crucial for developing diagnostic probes, therapeutic agents, and tools for studying nucleic acid biology. The SuFEx reaction provides a robust method for this purpose. The exocyclic amino groups of nucleobases (e.g., in adenosine, guanosine, and cytidine) can be reacted with a sulfonyl fluoride source to install a sulfamoyl fluoride moiety, creating what are termed "SuFNucs". nih.gov

These functionalized nucleosides can then undergo a selective SuFEx reaction with a diverse range of amines, leading to sulfamide-functionalized derivatives ("SulfamNucs"). nih.gov This modular strategy allows for the conjugation of peptides, reporter tags, or other functional molecules to nucleosides, nucleotides, and even oligonucleotides. nih.gov The stability of the resulting sulfamide (B24259) linkage is advantageous for biological applications. While direct use of DESF for this purpose is not explicitly detailed, its role as a precursor to a SuFEx hub places it within the toolbox of reagents that enable these powerful bioconjugation strategies.

Design and Synthesis of Pharmacophores

The sulfonyl fluoride moiety itself is increasingly recognized as a privileged pharmacophore in drug discovery. nih.govrjptonline.org It functions as a covalent warhead that can form a stable bond with nucleophilic residues (such as serine, tyrosine, or lysine) in protein binding pockets. rjptonline.orgjenabioscience.comenamine.net This ability to act as an irreversible or covalent inhibitor makes it an attractive group for designing targeted therapeutics. rjptonline.org

The modularity afforded by DESF and SuFEx chemistry is a powerful engine for drug discovery. It allows for the rapid assembly of diverse compound libraries built around sulfonyl fluoride-containing scaffolds. enamine.net For example, a pharmacophore-based virtual screening can identify a lead compound containing a sulfonyl fluoride group, which can then be optimized by synthesizing numerous analogs using modular SuFEx reactions. rjptonline.org This approach has been applied to the design of inhibitors for enzymes like gastrointestinal lipase. rjptonline.org The balance of stability in aqueous environments and specific reactivity within a protein active site makes the sulfonyl fluoride group a highly valuable component in the design of modern covalent probes and drugs. enamine.netacs.org

Advancements in Polymer Chemistry and Materials Science

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, for which this compound is a key precursor, has catalyzed significant advancements in polymer chemistry and materials science. sigmaaldrich.comcelluars.comnih.gov The SuFEx reaction provides a highly efficient and reliable method for creating robust sulfur-containing linkages in polymers, offering an alternative to traditional carbon-based polymer backbones. nih.govnih.gov

One of the primary applications in this field is the synthesis of polysulfates and polysulfonates. nih.govpolympart.com Using catalysts such as bifluoride salts, the SuFEx reaction between aryl silyl ethers and sulfonyl fluorides (generated from precursors like DESF) allows for the production of these polymers with high molecular weights (in the range of 20-140 kDa) and relatively narrow polydispersity. nih.govpolympart.com Research has shown that polymers synthesized via the SuFEx strategy can exhibit greater chemical durability and favorable mechanical characteristics when compared to well-known materials like polycarbonates. nih.gov

The versatility of the SuFEx reaction also allows for its use in post-polymerization modification. digitellinc.com This involves creating a polymer with pendant sulfonyl fluoride groups, which can then be reacted with various nucleophiles to attach different functional units along the polymer chain. For example, researchers have demonstrated the modification of polymers created through ring-opening metathesis polymerization (ROMP) by incorporating a sulfonyl fluoride-containing monomer and then using SuFEx reactions to modify the resulting material. digitellinc.com

Furthermore, the principles of SuFEx have been applied to develop innovative polymerization techniques, including chain-growth SuFEx polymerization, which offers greater control over the polymer structure. nih.gov This has led to the creation of novel materials, such as helical polymers, which can serve as scaffolds for a variety of functional moieties. nih.gov The ability to use SuFEx in combination with other click reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), in an orthogonal manner further expands the possibilities for creating complex, sequence-regulated, and branched functional polymers. nih.govacs.org The development of efficient catalysts for SuFEx, such as tetrabutylammonium (B224687) fluoride (TBAF), has made polymer-polymer coupling reactions faster and more efficient, allowing for the creation of well-defined block copolymers using techniques like RAFT (Reversible addition−fragmentation chain-transfer) polymerization. rsc.org

The table below summarizes some of the key properties of polymers synthesized using SuFEx chemistry, originating from precursors like this compound.

| Property | Description | Research Findings |

| Polymer Type | Polysulfates and Polysulfonates | Synthesized via step-growth polymerization using SuFEx click chemistry. nih.govpolympart.com |

| Molecular Weight | 20 - 140 kDa (and up to 300 kDa for chiral polymers) | Achievable with narrow polydispersity indices (PDI) of 1.4-1.8. nih.gov |

| Durability | High | Exhibit greater chemical durability compared to conventional polycarbonates. nih.gov |

| Functionality | High | The SuFEx process shows excellent functional group tolerance. polympart.com |

| Modification | Facile | Polymers can be readily modified post-polymerization via the sulfonyl fluoride handle. digitellinc.com |

Future Research Directions and Emerging Opportunities

Expansion of the Reaction Scope and Substrate Diversity

A primary area for future research lies in broadening the range of chemical transformations that 1,2-Dibromoethane-1-sulfonyl fluoride (B91410) can undergo. The presence of multiple reactive sites suggests a rich and varied chemistry. Investigations could systematically explore its reactions with a diverse array of nucleophiles, electrophiles, and radical species.

Key research questions in this area would include determining the relative reactivity of the two bromine atoms and the sulfonyl fluoride group under various conditions. For instance, exploring reactions with soft and hard nucleophiles could reveal chemoselectivity, potentially allowing for the sequential functionalization of the molecule.

Below is a table outlining potential substrates and the expected classes of products that could be targeted in future studies.

| Substrate Class | Potential Reaction | Expected Product Class |

| Amines (Primary, Secondary) | Nucleophilic Substitution | Amino-bromoethane-sulfonyl fluorides |

| Alcohols, Phenols | Nucleophilic Substitution | Alkoxy/Aryloxy-bromoethane-sulfonyl fluorides |

| Thiols, Thiophenols | Nucleophilic Substitution | Thioether-bromoethane-sulfonyl fluorides |

| Grignard Reagents | C-C Bond Formation | Alkylated/Arylated-bromoethane-sulfonyl fluorides |

| Organocuprates | C-C Bond Formation | Alkylated/Arylated-bromoethane-sulfonyl fluorides |

| Azides | Nucleophilic Substitution | Azido-bromoethane-sulfonyl fluorides |

| Cyanides | Nucleophilic Substitution | Cyano-bromoethane-sulfonyl fluorides |

Further research could also investigate dehydrohalogenation reactions to form vinyl sulfonyl fluorides, which are valuable building blocks in organic synthesis. The conditions required to control the regioselectivity of this elimination would be a key focus.

Development of Novel Catalytic and Stereoselective Methodologies

The chiral center at the carbon atom bearing a bromine and a sulfonyl fluoride group presents a significant opportunity for the development of stereoselective reactions. Future research should focus on creating catalytic systems that can control the stereochemical outcome of reactions involving this compound.

Transition-metal catalysis, a cornerstone of modern organic synthesis, could be employed to selectively activate one of the C-Br bonds. researchgate.net For example, palladium or copper catalysts, in conjunction with chiral ligands, could facilitate asymmetric cross-coupling reactions. Organocatalysis also presents a promising avenue for achieving stereocontrol in reactions such as nucleophilic substitutions or additions. nih.gov

The following table summarizes potential catalytic approaches that could be explored.

| Catalytic Approach | Potential Reaction | Goal |

| Transition-Metal Catalysis (e.g., Pd, Cu, Ni) | Asymmetric Cross-Coupling | Enantioselective C-C or C-Heteroatom bond formation |

| Organocatalysis (e.g., Chiral Amines, Phosphines) | Stereoselective Nucleophilic Substitution | Control of stereochemistry at the chiral center |

| Phase-Transfer Catalysis | Asymmetric Alkylation/Substitution | Enantioselective functionalization under biphasic conditions |

The development of such methodologies would be highly valuable, as it would provide access to enantiomerically enriched building blocks for the synthesis of complex molecules.

Exploration of New Reactivity Modes for the Bromine and Sulfonyl Fluoride Moieties

Beyond conventional nucleophilic substitution and elimination reactions, future research could delve into novel reactivity patterns for the functional groups present in 1,2-Dibromoethane-1-sulfonyl fluoride.

For the bromine atoms, this could involve exploring radical-based transformations. Photoredox catalysis, for instance, could be used to generate radical intermediates that can participate in a variety of bond-forming reactions. Additionally, single-electron transfer (SET) processes could be investigated to unlock new pathways for functionalization.

The sulfonyl fluoride group, while often considered a stable moiety, has a growing repertoire of reactivity. ccspublishing.org.cn Its use as an electrophilic partner in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry" is a particularly exciting area. nih.gov This could allow for the efficient and modular synthesis of a wide range of sulfonamides, sulfamates, and other sulfur-containing compounds. acs.org Research could focus on optimizing the conditions for SuFEx reactions with this compound and exploring the compatibility of this chemistry with the bromine atoms present in the molecule.

The table below highlights some of the novel reactivity modes that could be investigated.

| Moiety | Novel Reactivity Mode | Potential Application |

| Bromine | Photoredox-mediated radical reactions | C-C and C-heteroatom bond formation under mild conditions |

| Bromine | Single-Electron Transfer (SET) chemistry | Access to unique reactive intermediates |

| Sulfonyl Fluoride | Sulfur(VI) Fluoride Exchange (SuFEx) | Modular synthesis of sulfonamides, sulfamates, etc. |

| Sulfonyl Fluoride | Reductive cleavage | Use as a traceless directing group |

Integration with Automated Synthesis and Flow Chemistry Platforms

The translation of synthetic methodologies from traditional batch processes to automated and continuous flow systems is a major trend in modern chemistry. researchgate.net Future research on this compound should consider the adaptability of its synthesis and subsequent reactions to these platforms.

Flow chemistry, in particular, offers several advantages for reactions involving halogenated compounds, including improved safety, better temperature control, and enhanced scalability. sioc-journal.cnrsc.org The precise control over reaction parameters afforded by flow reactors could be beneficial for managing the selectivity of reactions involving the multiple reactive sites of this compound. researchgate.net

Automated synthesis platforms could be used to rapidly screen a wide range of reaction conditions and substrates, accelerating the discovery of new transformations and the optimization of existing ones. syrris.comvapourtec.com This high-throughput approach would be particularly valuable for exploring the vast chemical space accessible from this versatile building block.

The benefits of integrating flow chemistry are summarized in the table below.

| Benefit of Flow Chemistry | Relevance to this compound Chemistry |

| Enhanced Safety | Better management of potentially exothermic reactions and hazardous reagents. |

| Precise Temperature Control | Improved selectivity in reactions with multiple competing pathways. |

| Increased Scalability | Facile transition from laboratory-scale synthesis to larger-scale production. |

| Improved Mixing | Enhanced reaction rates and reproducibility. |

| Integration with In-line Analytics | Real-time monitoring and optimization of reactions. |

By embracing these modern synthetic technologies, research into the chemistry of this compound can be advanced more efficiently and safely, unlocking its full potential as a valuable tool for chemical synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。